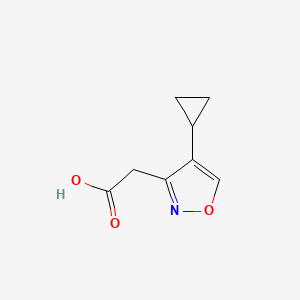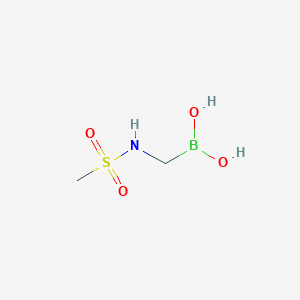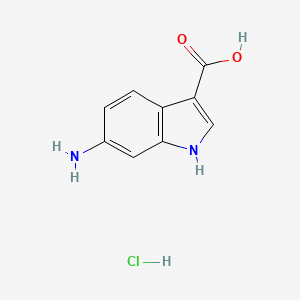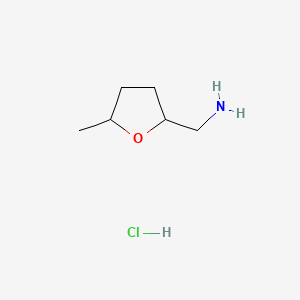
1-(5-methyloxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-methyloxolan-2-yl)methanamine hydrochloride, a mixture of diastereomers, is a chemical compound that has garnered interest in various scientific fields. This compound is characterized by the presence of a methanamine group attached to a 5-methyloxolan ring, and it exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyloxolan-2-yl)methanamine hydrochloride typically involves the reaction of 5-methyloxolan-2-ylmethanol with an amine source under acidic conditions to form the desired methanamine derivative. The reaction is often carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions may vary, but common solvents used include isopropyl alcohol and other polar solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
1-(5-methyloxolan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
1-(5-methyloxolan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-(5-methyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
(5-ethyl-5-methyloxolan-2-yl)methanamine: Similar in structure but with an ethyl group instead of a methyl group.
(5-Methoxy-1H-benzimidazol-2-yl)methanamine hydrochloride: Contains a benzimidazole ring instead of an oxolan ring.
Uniqueness
1-(5-methyloxolan-2-yl)methanamine hydrochloride is unique due to its specific stereochemistry and the presence of the oxolan ring, which imparts distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C6H14ClNO |
|---|---|
分子量 |
151.63 g/mol |
IUPAC名 |
(5-methyloxolan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-6(4-7)8-5;/h5-6H,2-4,7H2,1H3;1H |
InChIキー |
IDOHADRTHMYVKV-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(O1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


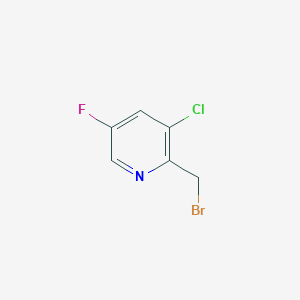
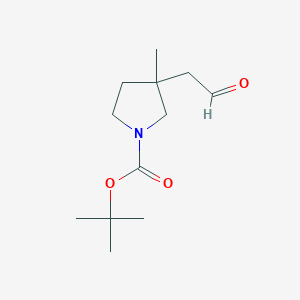
![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
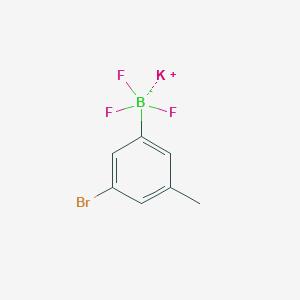
![potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13460684.png)
![rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis](/img/structure/B13460686.png)
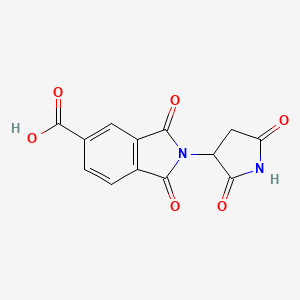
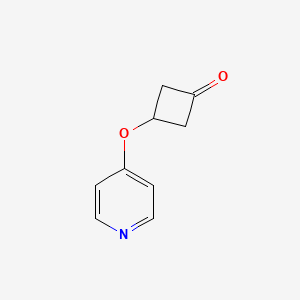
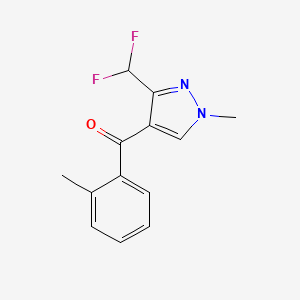
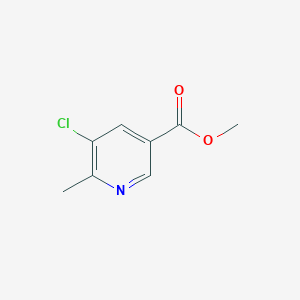
![N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13460720.png)
